(S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide
CAS No.:
Cat. No.: VC13477999
Molecular Formula: C10H14N2O2S
Molecular Weight: 226.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2S |
|---|---|
| Molecular Weight | 226.30 g/mol |
| IUPAC Name | (2S)-2-amino-N-methyl-N-(2-oxo-2-thiophen-2-ylethyl)propanamide |
| Standard InChI | InChI=1S/C10H14N2O2S/c1-7(11)10(14)12(2)6-8(13)9-4-3-5-15-9/h3-5,7H,6,11H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | QUOMKWDLGHLUIF-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C)CC(=O)C1=CC=CS1)N |
| SMILES | CC(C(=O)N(C)CC(=O)C1=CC=CS1)N |
| Canonical SMILES | CC(C(=O)N(C)CC(=O)C1=CC=CS1)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features:
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Thiophene ring: A sulfur-containing heterocycle contributing to π-π interactions in biological systems.
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Chiral center: The (S)-configuration at the α-carbon of the propionamide chain, critical for enantioselective binding.
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N-methyl group: Enhances metabolic stability by reducing susceptibility to enzymatic degradation.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-amino-N-methyl-N-(2-oxo-2-thiophen-2-ylethyl)propanamide | |
| Canonical SMILES | CC(C(=O)N(C)CC(=O)C1=CC=CS1)N | |
| InChIKey | QUOMKWDLGHLUIF-ZETCQYMHSA-N | |
| PubChem CID | 66569016 |
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase amidation:
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SPPS: Utilizes resin-bound intermediates for sequential coupling of thiophene-2-carbonyl chloride and methylamine .
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Amidation: Reacts (S)-2-aminopropionamide with 2-thiopheneglyoxylic acid in the presence of carbodiimide coupling agents .
Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Value | Yield | Source |
|---|---|---|---|
| Solvent | Dichloromethane (DCM) | 78% | |
| Coupling Agent | EDC/HOBt | 82% | |
| Reaction Time | 12 hours | 85% |
Analytical Characterization
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NMR: -NMR (400 MHz, DMSO-d6) shows peaks at δ 7.45 (thiophene-H), δ 3.20 (N-methyl), and δ 1.90 (CH3).
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HPLC: Purity >98% with a retention time of 6.2 minutes (C18 column, acetonitrile/water) .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound demonstrates selective inhibition of neutrophil elastase (NE) with an of 3.2 µM, comparable to the clinical inhibitor MR-889 . The thiophene moiety facilitates hydrophobic interactions with the enzyme’s S1 pocket.
Antiproliferative Effects
In MDA-MB-231 breast cancer cells, it reduces proliferation () by suppressing STAT3 phosphorylation . The (S)-enantiomer is 5-fold more potent than the (R)-form due to steric compatibility with the SH2 domain .
Table 3: In Vitro Biological Activity
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationship (SAR)
| Compound | Modification | NE | Antiproliferation |
|---|---|---|---|
| (S)-Isomer | None | 3.2 µM | 4.9 µM |
| (R)-Isomer | Chirality inversion | 16.5 µM | 24.1 µM |
| Des-thiophene analogue | Thiophene → phenyl | >50 µM | >50 µM |
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